

The Solubility Profile of 2,4,6-Trimethylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethylbenzophenone**

Cat. No.: **B177196**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,4,6-Trimethylbenzophenone** in common organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a predictive framework based on the principle of "like dissolves like."

Introduction to 2,4,6-Trimethylbenzophenone

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an organic compound with the chemical formula $C_{16}H_{16}O$. Its structure, featuring a benzoyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring, results in significant steric hindrance. This steric bulk influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, polymer chemistry, and as a photoinitiator.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,6-trimethylbenzophenone** is presented below.

Property	Value
IUPAC Name	Phenyl(2,4,6-trimethylphenyl)methanone
CAS Number	954-16-5
Molecular Formula	C ₁₆ H ₁₆ O
Molecular Weight	224.30 g/mol
Appearance	White to off-white solid or low-melting solid. [1]
Melting Point	35 °C [1] [2]
Boiling Point	326.5-327 °C (at 777 Torr) [1] [2]
Water Solubility	3 mg/L at 20 °C [3]

Qualitative Solubility of 2,4,6-Trimethylbenzophenone

Based on its predominantly nonpolar structure, **2,4,6-trimethylbenzophenone** is generally soluble in many common organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. As a large, sterically hindered molecule with a significant hydrocarbon character, it is expected to be more soluble in nonpolar and moderately polar aprotic solvents.

The following table summarizes the qualitative solubility of **2,4,6-trimethylbenzophenone** in various organic solvents based on available information.

Solvent Class	Solvent	Polarity	Qualitative Solubility
Alcohols	Methanol, Ethanol	Polar Protic	Soluble [2]
Ethers	Diethyl Ether	Slightly Polar	Soluble [2]
Halogenated	Chloroform	Moderately Polar	Slightly Soluble [1]
Sulfoxides	Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Slightly Soluble [1]

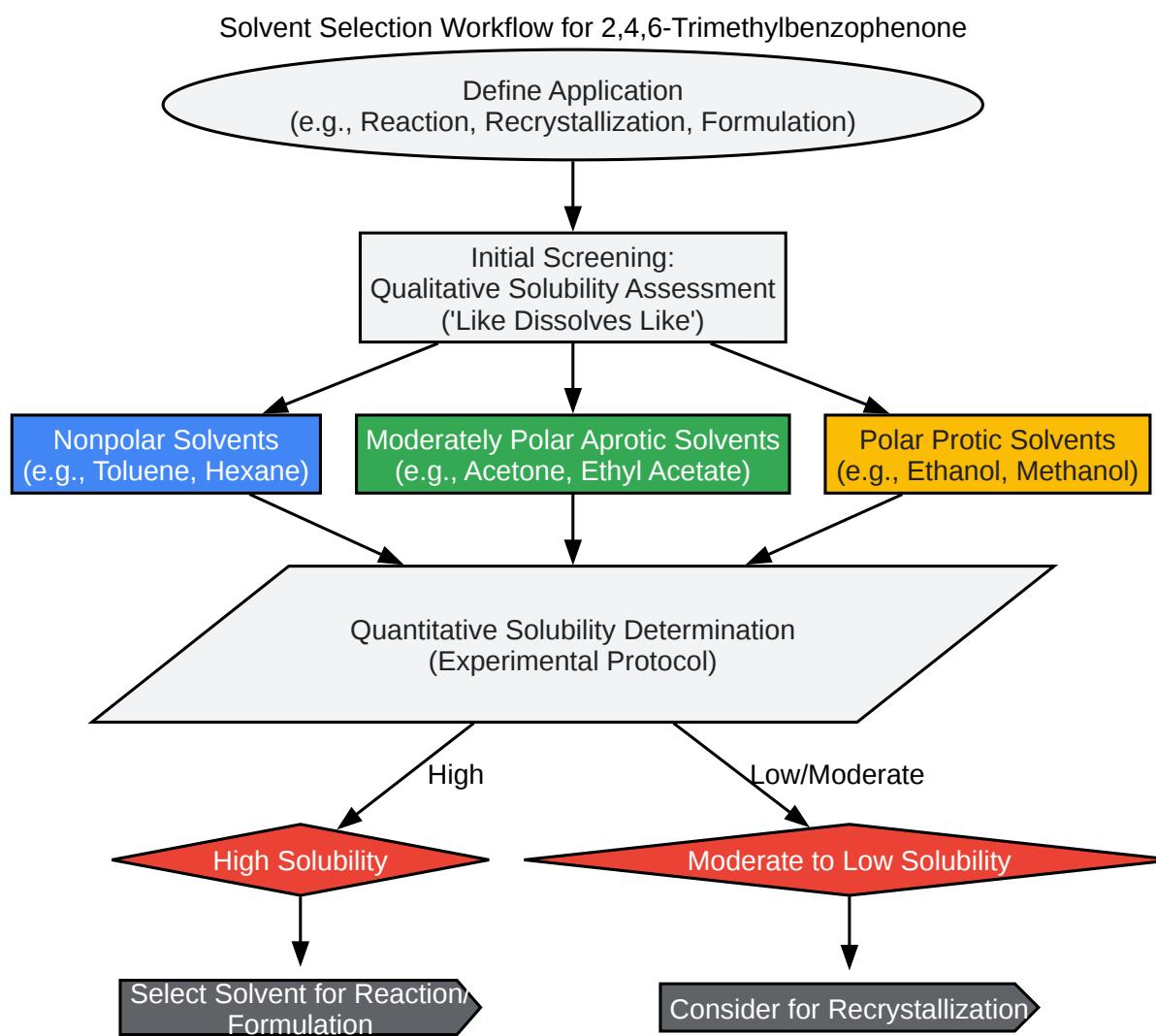
Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of **2,4,6-trimethylbenzophenone** in a given organic solvent at a specified temperature.

Materials:

- **2,4,6-Trimethylbenzophenone** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance
- Vials with tight-sealing caps
- Constant temperature bath or shaker with temperature control
- Syringe filters (e.g., 0.45 µm PTFE)
- Pre-weighed vials for sample collection
- Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)


Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **2,4,6-trimethylbenzophenone** to a series of vials.
 - To each vial, add a known volume or mass of the desired organic solvent.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
 - Carefully draw a known volume of the supernatant into a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Carefully evaporate the solvent from the vial using a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
 - Once all the solvent has been removed, reweigh the vial containing the dried solute.
- Calculation of Solubility:
 - The mass of the dissolved **2,4,6-trimethylbenzophenone** is the final mass of the vial minus the initial mass of the empty vial.
 - The mass of the solvent is the mass of the vial with the solution minus the mass of the vial with the dried solute.
 - Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for **2,4,6-trimethylbenzophenone** based on its solubility characteristics and the intended application.

[Click to download full resolution via product page](#)

Solvent selection workflow based on solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 错误页 [amp.chemicalbook.com]
- 2. China 2 4 6-Trimethylbenzophenone^{1/4 H₂O} (CAS# 954-16-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [The Solubility Profile of 2,4,6-Trimethylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177196#solubility-of-2-4-6-trimethylbenzophenone-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com